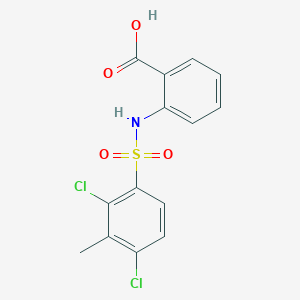![molecular formula C17H16N6O3 B2801018 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351652-31-7](/img/structure/B2801018.png)
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that features multiple functional groups, including pyrazole, pyridazine, furan, and piperazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the pyridazine ring: This can be synthesized by the condensation of a dihydropyridazine with an appropriate aldehyde or ketone.
Formation of the furan ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the piperazine ring: This can be synthesized by the reaction of ethylenediamine with a dihaloalkane.
Coupling reactions: The final compound can be assembled through a series of coupling reactions, such as amide bond formation, to link the different functional groups together.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
The compound “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: The pyrazole and pyridazine rings can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone, while reduction of the pyrazole ring would yield a dihydropyrazole.
Wissenschaftliche Forschungsanwendungen
The compound “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Materials Science: Potential use as a building block for the synthesis of novel materials with unique properties.
Organic Synthesis: Potential use as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of the compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine: can be compared with other compounds that contain similar functional groups, such as:
Eigenschaften
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c24-16(13-4-5-15(20-19-13)23-7-2-6-18-23)21-8-10-22(11-9-21)17(25)14-3-1-12-26-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZSZSZJQOBXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2800937.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2800938.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2800939.png)


![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2800943.png)
![4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2800944.png)


![1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800950.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2800952.png)
![3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B2800957.png)

